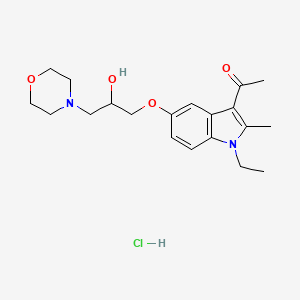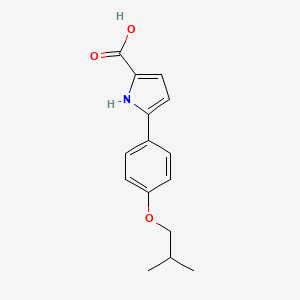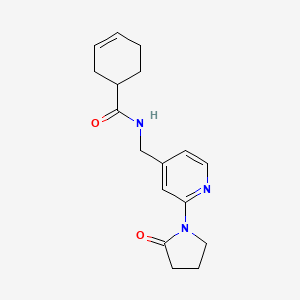
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and a cyclohexene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor such as 2-pyrrolidinone, the pyrrolidinone ring can be formed through cyclization reactions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrrolidinone intermediate.
Cyclohexene Carboxamide Formation: The final step involves the formation of the cyclohexene carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the cyclohexene moiety, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenated pyridines and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone and pyridine rings may facilitate binding to active sites, while the cyclohexene carboxamide moiety could enhance the compound’s stability and bioavailability. Specific pathways involved in its action depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-5-yl)methyl)cyclohex-3-enecarboxamide
- N-((2-(2-oxopyrrolidin-1-yl)pyridin-6-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the specific positioning of the pyridine ring, which may confer distinct binding properties and biological activities compared to its analogs. The combination of the pyrrolidinone and cyclohexene carboxamide moieties also contributes to its unique chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-7-4-10-20(16)15-11-13(8-9-18-15)12-19-17(22)14-5-2-1-3-6-14/h1-2,8-9,11,14H,3-7,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHANYQJIDVZRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
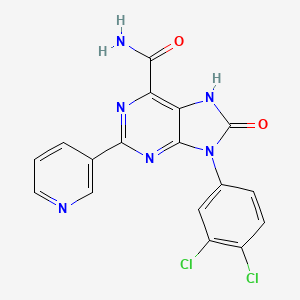
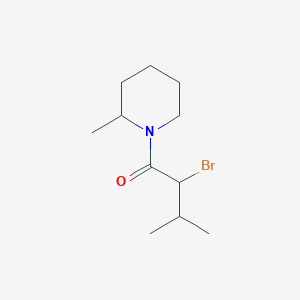
![2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2602365.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602366.png)
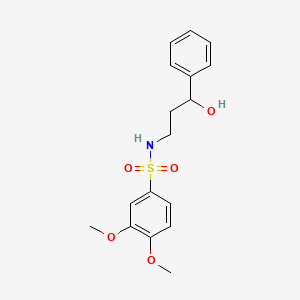


![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)
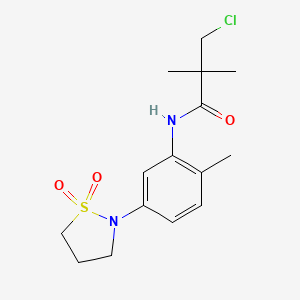
![methyl 10-(2,5-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2602376.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

